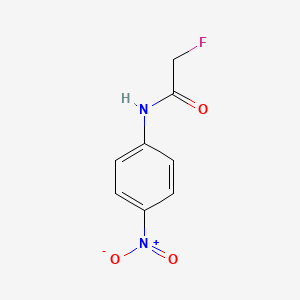
2,2,2-Trifluoroethyl radical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 2,2,2-Trifluoroethyl radical is a highly reactive chemical species with the molecular formula C₂H₂F₃. It is characterized by the presence of three fluorine atoms attached to the same carbon atom, making it a trifluoromethyl group. This radical is of significant interest in organic chemistry due to its unique electronic properties and its ability to participate in various chemical reactions .
Méthodes De Préparation
The synthesis of the 2,2,2-Trifluoroethyl radical can be achieved through several methods. One common approach involves the use of trifluoroethyl iodide as a precursor. The radical can be generated by the homolytic cleavage of the C-I bond under photochemical or thermal conditions. Another method involves the use of trifluoroethyl bromide in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide .
Industrial production of the this compound often involves the use of continuous flow reactors to ensure a steady supply of the radical for various applications. The reaction conditions typically include elevated temperatures and the presence of radical initiators to facilitate the generation of the radical .
Analyse Des Réactions Chimiques
The 2,2,2-Trifluoroethyl radical is known to undergo a variety of chemical reactions, including:
Oxidation: The radical can be oxidized to form trifluoroacetic acid under specific conditions.
Reduction: It can be reduced to form trifluoroethanol.
Substitution: The radical can participate in substitution reactions, where it replaces a hydrogen atom in an organic molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions include trifluoroacetic acid, trifluoroethanol, and various trifluoroethyl-substituted organic compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which the 2,2,2-Trifluoroethyl radical exerts its effects involves the formation of covalent bonds with target molecules. The radical can abstract hydrogen atoms from organic substrates, leading to the formation of new carbon-fluorine bonds. This process is facilitated by the high reactivity of the radical and its ability to stabilize the transition state through the electron-withdrawing effects of the fluorine atoms .
Comparaison Avec Des Composés Similaires
The 2,2,2-Trifluoroethyl radical can be compared with other similar compounds such as the trifluoromethyl radical (CF₃) and the trifluoromethoxy radical (CF₃O). While all these radicals contain fluorine atoms, the this compound is unique in its ability to form stable carbon-fluorine bonds with a wide range of organic substrates. This makes it particularly valuable in the synthesis of fluorinated compounds with diverse applications .
Similar compounds include:
- Trifluoromethyl radical (CF₃)
- Trifluoromethoxy radical (CF₃O)
- Trifluoromethylthio radical (CF₃S)
Each of these radicals has its own unique reactivity and applications, but the this compound stands out due to its versatility and stability in various chemical reactions .
Propriétés
Numéro CAS |
3248-58-6 |
|---|---|
Formule moléculaire |
C2H2F3 |
Poids moléculaire |
83.03 g/mol |
InChI |
InChI=1S/C2H2F3/c1-2(3,4)5/h1H2 |
Clé InChI |
COLOHWPRNRVWPI-UHFFFAOYSA-N |
SMILES canonique |
[CH2]C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


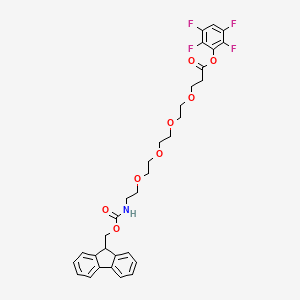
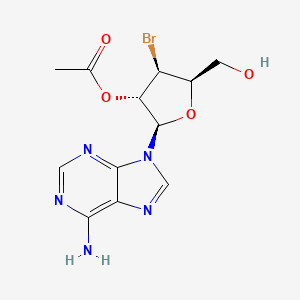
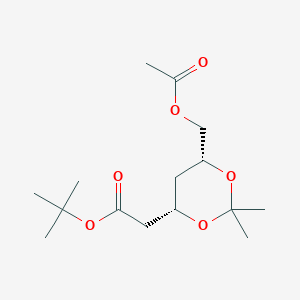


![9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B13423219.png)

![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)
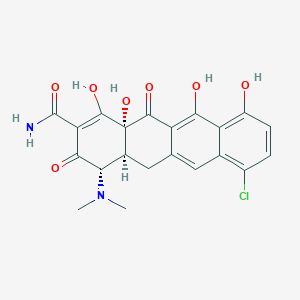
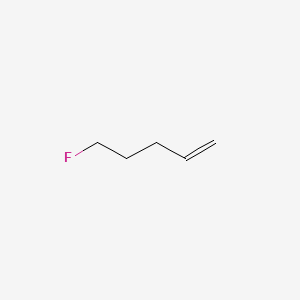
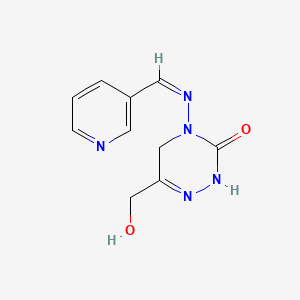
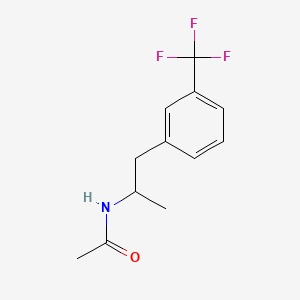
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)
